molecular formula C8H3BrF4O2 B3034701 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 2091606-48-1

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B3034701
CAS No.: 2091606-48-1
M. Wt: 287.01 g/mol
InChI Key: BECOJVSNSCGNHO-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, also known as 2-Bromo-5-trifluoromethyl-2-fluorobenzoic acid or BTFB, is a compound derived from benzoic acid and is used in various scientific and medical applications. BTFB is used in organic synthesis as a building block for a variety of compounds, as well as for its ability to act as a catalyst for certain reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other materials. BTFB is an important tool in the field of medicinal chemistry, as it is used to synthesize drugs and other compounds that can be used to treat various diseases.

Scientific Research Applications

Organometallic Synthesis and Functionalization

Compounds similar to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid are used as starting materials in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been utilized to prepare synthetically useful reactions through organometallic intermediates, demonstrating the potential of bromo-fluoro-trifluoromethyl substituted benzenes in synthesis (Porwisiak & Schlosser, 1996).

Synthesis of Fluorinated Naphthoic Acids

In the context of synthesizing fluorinated naphthoic acids, methods have been developed that could be applicable to the synthesis of related compounds like this compound. These methods involve electrophilic fluorination and intramolecular Friedel-Crafts cyclization, highlighting the reactivity of such compounds in complex organic synthesis (Tagat et al., 2002).

Regioflexible Substitution in Synthesis

The regioflexible substitution of similar compounds, like 1,3-difluorobenzene, to produce various benzoic acids, underscores the versatility of halogenated benzoic acids in synthesizing structurally diverse compounds. This adaptability can be particularly useful in developing new materials or pharmaceuticals (Schlosser & Heiss, 2003).

Iridium-Catalyzed Trifluoromethylation

An indirect strategy for trifluoromethylation involving similar compounds has been explored to construct isocoumarin skeletons, which are significant in bioactive molecules. This approach underlines the potential of such compounds in medicinal chemistry, particularly in the synthesis of compounds with trifluoromethyl groups, which are valuable for their pharmacological properties (Zhou et al., 2020).

Quantum Chemical Studies

Studies on benzoic acid derivatives, including those with halogen substitutions, provide insights into their electronic structure and molecular interactions. Such research is crucial for understanding the reactivity and stability of these compounds, which can inform their application in various fields, from materials science to pharmaceuticals (Pramanik et al., 2019).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safe laboratory practices .

Properties

IUPAC Name

3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECOJVSNSCGNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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